Product packaging for Silacyclohexane, 1-chloro-(Cat. No.:CAS No. 18339-91-8)

Silacyclohexane, 1-chloro-

Cat. No.: B1590067
CAS No.: 18339-91-8
M. Wt: 133.67 g/mol
InChI Key: CAGLONTZQPDIFW-UHFFFAOYSA-N
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Description

Silacyclohexane, 1-chloro- is a useful research compound. Its molecular formula is C5H10ClSi and its molecular weight is 133.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silacyclohexane, 1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silacyclohexane, 1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClSi B1590067 Silacyclohexane, 1-chloro- CAS No. 18339-91-8

Properties

InChI

InChI=1S/C5H10ClSi/c6-7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGLONTZQPDIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si](CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40777986
Record name 1-Chlorosilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18339-91-8
Record name 1-Chlorosilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Cyclic Organosilicon Systems and Halosilanes

Silacyclohexane (B14727737), 1-chloro- is classified as a cyclic organosilicon compound and a halosilane. Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemistry with wide-ranging applications. researchgate.netwikipedia.org Within this broad category, cyclic systems like silacyclohexane are of fundamental interest for understanding how the incorporation of a silicon atom into a carbocyclic ring affects its structure and reactivity.

The presence of a chlorine atom bonded directly to the silicon atom also places this compound in the functional class of halosilanes. Halosilanes are pivotal intermediates in organosilicon chemistry, serving as versatile precursors for the synthesis of a diverse array of other organosilicon compounds through nucleophilic substitution reactions at the silicon center. The reactivity of the silicon-chlorine (Si-Cl) bond allows for the introduction of various functional groups, making 1-chloro-silacyclohexane a valuable building block in synthetic chemistry.

Significance of the Silacyclohexane Scaffold in Chemical Research

The six-membered silacyclohexane (B14727737) ring is a critical scaffold for fundamental chemical research, primarily because its conformational behavior diverges significantly from its all-carbon analogue, cyclohexane. In cyclohexane derivatives, substituents generally prefer to occupy the equatorial position to minimize steric hindrance. However, in 1-X-silacyclohexanes (where X is a halogen), this trend is often reversed. lookchem.comnih.gov

For Silacyclohexane, 1-chloro-, both experimental and computational studies have confirmed that the conformer with the chlorine atom in the axial position is energetically favored over the equatorial conformer. lookchem.comnih.govhi.ispleiades.online This preference is not driven by steric effects, which would disfavor the axial position, but rather by stabilizing electrostatic interactions. nih.govhi.ispleiades.online This finding underscores the subordinate role of steric effects in silacyclohexanes compared to traditional cyclohexanes and highlights the determining influence of electronic effects in these silicon-containing rings.

Table 1: Conformational Data for Silacyclohexane, 1-chloro-

Property Value Source
Preferred Conformer Axial lookchem.comnih.gov
Energy Difference (Eaxial – Eequatorial) approx. -0.50 ± 0.15 kcal mol-1 lookchem.comnih.gov

Overview of Research Trajectories Pertaining to 1 Chloro Silacyclohexane

Research concerning Silacyclohexane (B14727737), 1-chloro- has predominantly followed two main trajectories: detailed structural analysis and application in chemical synthesis.

Structural and Conformational Analysis: A significant body of research has focused on elucidating the precise molecular structure and conformational equilibrium of 1-chloro-silacyclohexane. These investigations employ a combination of advanced analytical techniques, including:

Quantum Chemical Calculations: Using methods like MP2 and DFT to model the structures and energies of the different conformers. lookchem.comhi.ispleiades.online

Spectroscopy: Low-temperature NMR and temperature-dependent Raman spectroscopy are used to study the conformational equilibrium in liquid phases. lookchem.comnih.gov

These studies consistently show that the molecule exists as a mixture of two chair conformers, with a distinct preference for the axial form. lookchem.comnih.govhi.ispleiades.online

Synthetic Applications: The reactivity of the Si-Cl bond makes 1-chloro-silacyclohexane a useful starting material for synthesizing more complex functionalized silacyclohexanes. Research has demonstrated its use in reactions to produce derivatives such as 1-methylthio-1-phenyl-1-silacyclohexane and other substituted silinanes, showcasing its role as a versatile synthetic intermediate. lookchem.comnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Chloro Silacyclohexane

Precursor to Silicon-based Ceramics

Organosilicon polymers, including those derived from silacyclohexane (B14727737) monomers, can serve as preceramic polymers. researchgate.netmdpi.com Through a process of pyrolysis, these polymers can be converted into silicon-based ceramics, such as silicon carbide (SiC) or silicon oxycarbide (SiOC). researchgate.netmdpi.com The polymer-to-ceramic conversion offers a route to produce ceramic materials with controlled compositions and microstructures. researchgate.net These advanced ceramics are known for their high thermal stability, hardness, and chemical resistance, making them suitable for applications in high-temperature environments, such as in the aerospace and automotive industries. researchgate.netmdpi.com

Component in Silicon-containing Polymers for Advanced Applications

The incorporation of the silacyclohexane moiety into polymer structures can lead to materials with enhanced properties. Silicon-containing polymers are known for their thermal stability, low-temperature flexibility, and biocompatibility. mdpi.com By using Silacyclohexane, 1-chloro- as a monomer or a modifying agent, it is possible to create polymers for specialized applications. These can include high-performance elastomers, gas-permeable membranes, and materials for optical and electronic devices. uni-muenster.deresearchgate.net The ability to functionalize the silicon atom allows for fine-tuning of the polymer's properties to meet the demands of specific advanced applications. mdpi.com

Conclusion

Silacyclohexane (B14727737), 1-chloro- is a versatile organosilicon compound with significant potential in both chemical synthesis and materials science. Its reactive silicon-chlorine bond and the unique properties of the silacyclohexane ring make it a valuable building block. From its role as a monomer in the synthesis of advanced silicon-containing polymers to its use as a reagent for introducing the silacyclohexyl group, this compound continues to be an area of active research. The materials derived from Silacyclohexane, 1-chloro-, including polysilacyclohexanes and silicon-based ceramics, offer promising solutions for a range of technological challenges, underscoring the importance of this class of organosilicon compounds.

Excluding Any Direct Human Biological/pharmaceutical Applications or Safety Profiles.

Precursors for Silicon-Containing Polymers and Macromolecules

1-chloro-silacyclohexane can serve as a monomer or a precursor to monomers for the synthesis of organosilicon polymers. The reactivity of the Si-Cl bond allows for its conversion into other functional groups that can participate in polymerization reactions. For instance, it can be converted to a silane (B1218182) suitable for ring-opening polymerization (ROP). ROP of cyclic silanes is a common method for producing polysiloxanes and other silicon-containing polymers with controlled molecular weights and architectures. rsc.orgrsc.orgdntb.gov.uaresearchgate.net

Chlorosilanes are fundamental building blocks for creating hybrid inorganic-organic materials. researchgate.netresearchgate.net The hydrolysis and polycondensation of chlorosilanes, including functionalized silacyclohexanes derived from 1-chloro-silacyclohexane, can lead to the formation of siloxane networks. researchgate.net By incorporating organic functionalities, materials with tailored properties can be designed. These hybrid materials can exhibit enhanced thermal stability, tunable mechanical properties, and novel optical or electronic characteristics. The use of bis-silylated precursors, which can be synthesized from compounds like 1-chloro-silacyclohexane, is an active area of research for creating ordered hybrid materials. researchgate.net

Reagents and Building Blocks in Organic Synthesis

The primary application of 1-chloro-silacyclohexane in organic synthesis is as a reagent to introduce the silacyclohexane (B14727737) group into a variety of organic molecules. chembk.com This is typically achieved through nucleophilic substitution at the silicon atom. The resulting silylated compounds can have altered physical and chemical properties compared to their non-silylated counterparts. The incorporation of a silacyclohexane moiety can influence factors such as solubility, thermal stability, and reactivity.

Silicon-based tethers are increasingly used to control stereochemistry in organic reactions. figshare.comnih.gov By temporarily connecting two reactive centers with a silicon-containing linker, the conformational freedom of the molecule is restricted, which can lead to highly stereoselective transformations. While direct applications of 1-chloro-silacyclohexane in this context are not extensively detailed, its derivatives can be employed to create such tethers. The defined geometry of the silacyclohexane ring can impose specific spatial arrangements, thereby directing the outcome of reactions such as radical cyclizations, cycloadditions, and metathesis reactions. figshare.comnih.govthieme-connect.comnih.gov This strategy allows for the synthesis of complex chiral molecules with a high degree of stereocontrol. rsc.org

Advanced Chemical Manufacturing Processes

Chlorosilanes are crucial intermediates in various advanced chemical manufacturing processes. pcc.eu They are used in the production of a wide range of silicon-based products, including silicones, silanes, and other organosilicon compounds. elkem.comsilicones.eu While specific large-scale applications of 1-chloro-silacyclohexane are not prominent in the literature, its role as a reactive intermediate suggests its potential use in the synthesis of specialized organofunctional silanes and as a building block in the production of performance chemicals.

Catalysis and Ligand Design

1-chloro-silacyclohexane and related halosilacyclohexanes are used in the synthesis of ligands for transition metal catalysts. skemman.is The silacyclohexane framework can impart specific steric and electronic properties to a ligand, which in turn influences the activity and selectivity of the resulting metal complex in catalytic processes such as polymerization. starfiresystems.com

Development of Functional Materials (e.g., coatings, adhesives, electronics, non-medical imaging)

Derivatives of 1-chloro-silacyclohexane are important intermediates in the production of functional materials. A significant application is in the synthesis of silacyclohexane-based liquid crystal compounds. google.comdntb.gov.ua The unique shape and polarity of the silacyclohexane ring can be exploited to create liquid crystal molecules with specific mesomorphic properties for display technologies. Additionally, the broader class of heterocyclic silanes, for which 1-chloro-silacyclohexane is a key intermediate, are explored as precursors for chemical vapor deposition (CVD) to form silicon-containing thin films and as coupling agents for silicone-based materials. starfiresystems.com

Q & A

Basic: What are the optimal synthetic routes for 1-chloro-silacyclohexane, and how do reaction parameters (e.g., temperature, catalysts) influence yield?

Methodological Answer:
Synthesis typically involves substituting a chlorine atom at the silicon center of silacyclohexane. A common approach is halogenation using silicon-directed electrophilic substitution, where reaction conditions such as temperature (e.g., −78°C to room temperature) and catalysts (e.g., Lewis acids) significantly impact yield and purity . For example, derivatives like 1-(4-chlorophenyl)-silacyclohexane require controlled stoichiometry to avoid over-halogenation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the monochlorinated product.

Basic: Which spectroscopic techniques are most effective for structural characterization of 1-chloro-silacyclohexane, and how are key spectral features interpreted?

Methodological Answer:

  • NMR Spectroscopy : 29Si NMR^{29}\text{Si NMR} is critical for identifying the silicon environment. A deshielded silicon signal (~30–50 ppm) confirms chlorine substitution. 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} resolve cyclohexane ring conformations and substituent effects .
  • Raman Spectroscopy : Peaks at 300–400 cm1^{-1} (Si-Cl stretching) and 600–700 cm1^{-1} (Si-C ring vibrations) provide structural fingerprints .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl^- or Si-containing ions) validate molecular weight and stability under ionization .

Advanced: How do dissociative ionization (DI) and dissociative electron attachment (DEA) influence the electron beam-induced deposition (EBID) of 1-chloro-silacyclohexane?

Methodological Answer:
In EBID, DI and DEA mechanisms dictate deposition efficiency and film composition. DI generates reactive Si-Cl fragments, while DEA produces low-energy electrons that cleave Si-C bonds, leading to carbon contamination. Optimizing beam energy (5–50 eV) minimizes fragmentation and enhances silicon-rich deposition. Experimental data show that 1-chloro-silacyclohexane exhibits higher deposition rates than dichlorinated analogs due to reduced steric hindrance .

Advanced: What computational strategies reconcile discrepancies between theoretical and experimental conformational data for 1-chloro-silacyclohexane?

Methodological Answer:

  • MP2/cc-pVTZ Calculations : Predict chair conformations with axial or equatorial Cl substituents. Energy differences (<1 kcal/mol) suggest rapid interconversion at room temperature .
  • Gas-Phase Electron Diffraction (GED) : Experimental bond lengths (Si-Cl: 2.05 Å) and ring angles (109.5°) align with DFT optimizations but deviate in solution due to solvent effects .
  • Dynamic NMR (DNMR) : Low-temperature 1H NMR^{1}\text{H NMR} (e.g., −90°C) slows conformational exchange, resolving axial-equatorial splitting and validating computed barriers (~8–10 kJ/mol) .

Advanced: How can researchers address contradictions in thermal stability data for 1-chloro-silacyclohexane derivatives?

Methodological Answer:
Contradictions often arise from impurities or measurement techniques. A systematic approach includes:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.
  • DFT-Based Transition State Modeling : Identify degradation pathways (e.g., Si-Cl bond cleavage vs. ring-opening).
  • Cross-Validation : Compare stability trends across derivatives (e.g., 1-chloro vs. 1-methylsilacyclohexane) to isolate substituent effects .

Basic: What are the solvent compatibility and storage guidelines for 1-chloro-silacyclohexane in laboratory settings?

Methodological Answer:

  • Solubility : Miscible with non-polar solvents (e.g., hexane, toluene) but reacts with protic solvents (e.g., water, alcohols) via hydrolysis.
  • Storage : Store under inert gas (Ar/N2_2) at −20°C in amber vials to prevent photodegradation and moisture ingress. Purity (>95%) should be verified via GC-MS before use .

Advanced: How does silicon substitution alter the conformational dynamics of cyclohexane rings, and what experimental methods quantify these changes?

Methodological Answer:
Silicon increases ring flexibility due to longer Si-C bonds (1.87 Å vs. C-C 1.54 Å), reducing steric strain. Techniques include:

  • Variable-Temperature Raman Spectroscopy : Tracks ring puckering modes (e.g., 400–500 cm1^{-1}) to map energy barriers .
  • X-ray Crystallography : Resolves chair vs. boat conformations in solid-state structures, though lattice forces may bias results .
  • Ab Initio Molecular Dynamics (AIMD) : Simulates nanosecond-scale conformational changes inaccessible to experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silacyclohexane, 1-chloro-
Reactant of Route 2
Silacyclohexane, 1-chloro-

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